molecular formula C6H10O2 B1276959 (Z)-3-methylpent-2-enoic acid CAS No. 3675-21-6

(Z)-3-methylpent-2-enoic acid

Cat. No. B1276959
CAS RN: 3675-21-6
M. Wt: 114.14 g/mol
InChI Key: RSFQOQOSOMBPEJ-PLNGDYQASA-N
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Description

(Z)-3-methylpent-2-enoic acid is a compound that features in various research contexts due to its relevance in both anthropogenic emissions and biological systems. It is an alkene with a double bond in the Z-configuration, which implies that the higher priority substituents on the double-bonded carbon atoms are on the same side.

Synthesis Analysis

The synthesis of compounds related to (Z)-3-methylpent-2-enoic acid has been explored in several studies. For instance, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of the inhibitory neurotransmitter GABA, was achieved through catalytic hydrogenation using tritium gas . Additionally, (Z)-hex-3-enedioic acid, a key intermediate in the synthesis of a Gly-Gly cis olefin isostere, was synthesized via sequential oxidations starting from 1,4-cyclohexadiene . These methods highlight the diverse synthetic routes that can be employed to obtain Z-configured alkenes.

Molecular Structure Analysis

The molecular structure of (Z)-3-methylpent-2-enoic acid and its derivatives is characterized by the Z-configuration of the double bond. This configuration has been retained in various synthesized derivatives, such as the substituted 3-amino-2-benzoylaminopropenoic acid derivatives, where the Z-configuration around the exocyclic C=C double bond was confirmed . The importance of the Z-configuration is also evident in the study of the Diels-Alder reaction, where the selectivity of the reaction was influenced by the configuration of the double bond .

Chemical Reactions Analysis

Chemical reactions involving (Z)-3-methylpent-2-enoic acid and related compounds have been studied to understand their behavior under different conditions. For example, the reactions of nitrate radicals (NO3) with (Z)-3-methylpent-2-ene were investigated to determine rate coefficients and discuss the influence of electronic and steric factors . The Diels-Alder reaction, a classic organic reaction, was also studied in the context of (Z)-configured alkenes, showing how Lewis acid catalysis can affect the selectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-3-methylpent-2-enoic acid derivatives can be influenced by various factors, including substitution patterns. For instance, the introduction of a CF3 group in place of an olefinic hydrogen in Z-2,3-diphenylpropenoic acid and its methyl ester led to the possibility of intermolecular hydrogen bonding, as indicated by FT-IR spectroscopy . Such modifications can significantly alter the aggregation patterns and physical properties of these compounds.

Scientific Research Applications

1. Atmospheric and Environmental Chemistry

In environmental chemistry, the reactions of (Z)-3-methylpent-2-enoic acid with nitrate radicals (NO3) have been studied. A research article titled "Reactions of NO3 with the man-made emissions 2-methylpent-2-ene, (Z)-3-methylpent-2-ene, ethyl vinyl ether, and the stress-induced plant emission ethyl vinyl ketone" examines the rate coefficients for these reactions. These studies are significant for understanding the atmospheric lifetimes and degradation routes of such compounds, which have implications for air quality and environmental health (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006).

2. Biological and Neurochemical Research

(Z)-3-methylpent-2-enoic acid has been investigated in neurochemical studies, particularly its properties as a GABAB receptor antagonist and GABAA receptor agonist. The study "GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid" explores its potential as a lead for developing new potent and selective GABAB-antagonists (Dickenson, Allan, Ong, & Johnston, 1988).

3. Synthesis and Chemical Properties

The synthesis and properties of various analogues and derivatives of (Z)-3-methylpent-2-enoic acid have been the subject of multiple studies. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, an inhibitor of mycolic acid biosynthesis, involves (Z)-3-methylpent-2-enoic acid as a key intermediate. This research has implications in biochemistry, particularly in understanding and inhibiting mycolic acid biosynthesis in mycobacteria (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

4. Catalysis and Material Science

The compound's interaction with catalysts and implications for material science have also been explored. For instance, in the study "Acid-Base Properties of Zirconium, Cerium and Lanthanum Oxides by Calorimetric and Catalytic Investigation," the catalytic behavior of oxide systems in the conversion of similar compounds to (Z)-3-methylpent-2-enoic acid is analyzed. This research is crucial for developing materials with specific catalytic properties (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.


For a specific compound, these analyses would require experimental studies and literature reviews. Please consult a chemistry professional or a reliable source for detailed information.


properties

IUPAC Name

(Z)-3-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQOQOSOMBPEJ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415232
Record name (Z)-3-methylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methylpent-2-enoic acid

CAS RN

3675-21-6
Record name NSC3932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-3-methylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Bellassoued, S Mouelhi, P Fromentin… - Journal of organometallic …, 2005 - Elsevier
The reaction of C,O,O-tris(trimethylsilyl)ketene acetal 1 with saturated, cyclic and aromatic ketones 2 proceeds smoothly in the presence of titanium chloride to give (E)-α,β-unsaturated …
Number of citations: 15 www.sciencedirect.com
DHG Crout, D Whitehouse - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoicacid (I) have been synthesised. The (–)-erythro-isomer has been shown to have the absolute configuration 2R,…
Number of citations: 12 pubs.rsc.org
M Abarbri, J Thibonnet, JL Parrain, A Duchene - Synthesis, 2002 - thieme-connect.com
3, 3-Disubstituted prop-2-enoic acids were selectively prepared in good yields under mild experimental conditions via palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-…
Number of citations: 23 www.thieme-connect.com

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